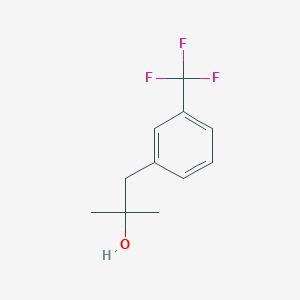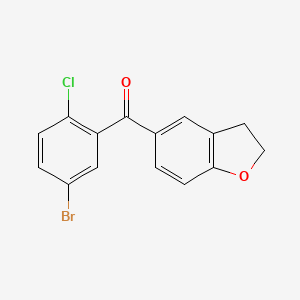
(5-bromo-2-chlorophenyl)-(2,3-dihydro-1-benzofuran-5-yl)methanone
Overview
Description
(5-bromo-2-chlorophenyl)-(2,3-dihydro-1-benzofuran-5-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of both bromine and chlorine atoms attached to a phenyl ring, along with a dihydrobenzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-2-chlorophenyl)-(2,3-dihydro-1-benzofuran-5-yl)methanone typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated systems to ensure consistency and efficiency. The process may include the use of advanced techniques such as continuous flow reactors and high-throughput screening to optimize reaction conditions and scale up the production .
Chemical Reactions Analysis
Types of Reactions
(5-bromo-2-chlorophenyl)-(2,3-dihydro-1-benzofuran-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine or chlorine sites, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
(5-bromo-2-chlorophenyl)-(2,3-dihydro-1-benzofuran-5-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (5-bromo-2-chlorophenyl)-(2,3-dihydro-1-benzofuran-5-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-2-chloro-phenyl)-(2,3-dihydrobenzofuran-5-yl)methanol
- (5-Bromo-2-chloro-phenyl)-(2,3-dihydrobenzofuran-5-yl)ethanone
- (5-Bromo-2-chloro-phenyl)-(2,3-dihydrobenzofuran-5-yl)propanone
Uniqueness
What sets (5-bromo-2-chlorophenyl)-(2,3-dihydro-1-benzofuran-5-yl)methanone apart from similar compounds is its specific combination of bromine, chlorine, and dihydrobenzofuran moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C15H10BrClO2 |
|---|---|
Molecular Weight |
337.59 g/mol |
IUPAC Name |
(5-bromo-2-chlorophenyl)-(2,3-dihydro-1-benzofuran-5-yl)methanone |
InChI |
InChI=1S/C15H10BrClO2/c16-11-2-3-13(17)12(8-11)15(18)10-1-4-14-9(7-10)5-6-19-14/h1-4,7-8H,5-6H2 |
InChI Key |
SLYCQRXDCXWKSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(=O)C3=C(C=CC(=C3)Br)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


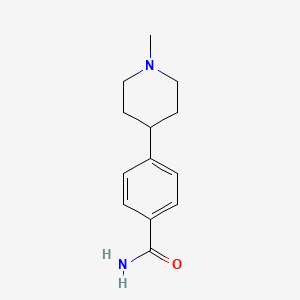
![6-Chloro-2-propyl-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B8709767.png)
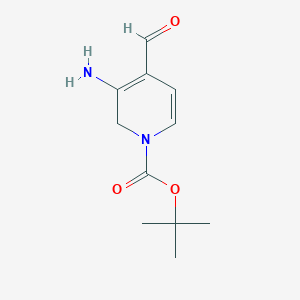
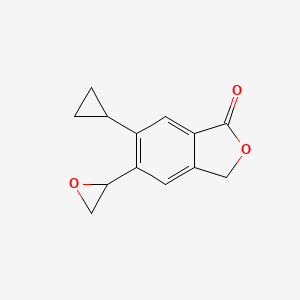
![8-amino-2,3,8,9-tetrahydropyrano[3,2-e]isoindol-1(7H)-one](/img/structure/B8709781.png)
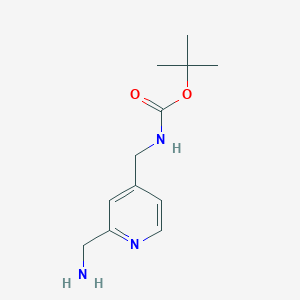
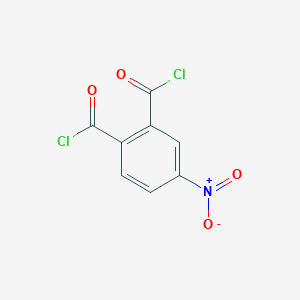
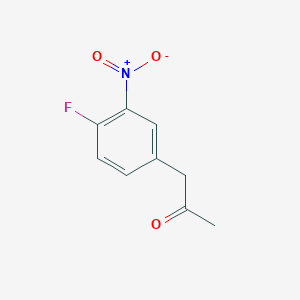
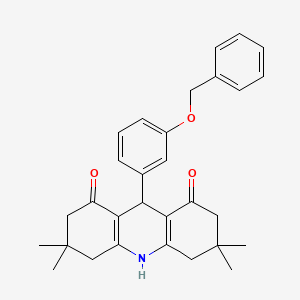
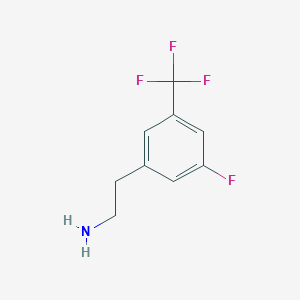
![n-[2-Chloro-5-(2-methoxyethyl)benzyl]cyclopropanamine](/img/structure/B8709827.png)
